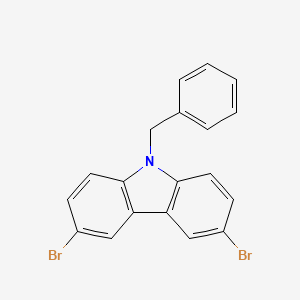

9-Benzyl-3,6-dibromocarbazole

Descripción

Significance of Carbazole (B46965) Scaffolds in Organic Chemistry and Materials Science

Carbazole, a heterocyclic aromatic compound with a tricyclic structure, has been a cornerstone in organic chemistry since its isolation from coal tar in 1872. wikipedia.org Its rigid and planar structure, coupled with its electron-rich nature, makes it an excellent building block for a wide range of functional materials. mdpi.comemu.edu.tr The carbazole scaffold is a key component in many biologically active compounds and has been extensively explored in medicinal chemistry for developing anticancer and antimicrobial agents. tandfonline.comnih.govresearchgate.net In materials science, the interest in carbazoles stems from their exceptional hole-transporting ability, high thermal stability, and tunable photophysical properties. emu.edu.trbohrium.com These characteristics make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. mdpi.combohrium.comchemimpex.com

Overview of Halogenated Carbazole Derivatives as Key Intermediates

The functionalization of the carbazole core is crucial for fine-tuning its properties for specific applications. Halogenation, particularly at the 3 and 6 positions, is a common and effective strategy to create versatile intermediates. mdpi.com Halogenated carbazoles serve as pivotal precursors for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups. This synthetic flexibility enables the construction of complex molecular architectures with tailored electronic and optical characteristics. bohrium.com Brominated carbazoles, in particular, offer a good balance of reactivity and stability, making them highly valuable in the synthesis of advanced materials. The presence of bromine atoms can also influence the electronic properties of the final molecule, often leading to improved device performance. chemimpex.com

Rationale for Focusing on 9-Benzyl-3,6-dibromocarbazole

Among the various halogenated carbazoles, this compound stands out as a compound of significant interest. The benzyl (B1604629) group at the 9-position serves a dual purpose. Firstly, it acts as a protecting group for the nitrogen atom, preventing unwanted reactions during subsequent functionalization steps. This protection is often crucial for achieving high yields and purity in complex multi-step syntheses. acs.orgnih.gov Secondly, the benzyl group can influence the solubility and solid-state packing of the molecule, which are critical parameters for device fabrication and performance. The two bromine atoms at the 3 and 6 positions provide reactive sites for further chemical modifications, enabling the synthesis of a wide array of derivatives for various applications, including OLEDs and organic solar cells. chemimpex.com

Historical Context of Carbazole Derivatives Research

The study of carbazole and its derivatives has a rich history dating back to the late 19th century. numberanalytics.com Initially driven by the dye industry, research into carbazoles has since expanded into numerous fields. acs.org The discovery of the biological activity of carbazole alkaloids spurred significant interest in their synthesis and therapeutic potential. researchgate.netresearchgate.net In recent decades, the focus has shifted towards the application of carbazole derivatives in materials science. The development of efficient synthetic methodologies, including various cyclization and cross-coupling reactions, has been instrumental in advancing this field. rsc.orgnih.govbohrium.com This has led to the creation of a vast library of carbazole-based materials with tailored properties for a range of high-tech applications. bohrium.combiu.ac.il

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 118599-27-2 | chemimpex.comlabproinc.comglpbio.comfluorochem.co.ukreddychemtech.comsigmaaldrich.com |

| Molecular Formula | C₁₉H₁₃Br₂N | chemimpex.comlabproinc.comglpbio.com |

| Molecular Weight | 415.13 g/mol | chemimpex.comlabproinc.com |

| Melting Point | 160 - 164 °C | chemimpex.com |

| Appearance | White to light yellow powder or crystal | chemimpex.com |

| Purity | ≥ 98% | chemimpex.comlabproinc.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9-benzyl-3,6-dibromocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br2N/c20-14-6-8-18-16(10-14)17-11-15(21)7-9-19(17)22(18)12-13-4-2-1-3-5-13/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFWRFBJSIUPAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384337 | |

| Record name | N-benzyl-3,6-dibromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118599-27-2 | |

| Record name | N-benzyl-3,6-dibromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Benzyl 3,6 Dibromocarbazole and Its Precursors

Synthesis of 3,6-Dibromocarbazole (B31536)

The primary precursor for 9-benzyl-3,6-dibromocarbazole is 3,6-dibromocarbazole. This intermediate is typically synthesized through the direct bromination of carbazole (B46965), a readily available starting material. The control of stoichiometry and reaction conditions is paramount to achieve the desired regioselectivity and yield.

Bromination of Carbazole: Stoichiometric Control and Regioselectivity

The most common and efficient method for the synthesis of 3,6-dibromocarbazole involves the electrophilic bromination of carbazole using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF). The regioselectivity of the bromination is directed to the 3 and 6 positions of the carbazole ring, which are the most electronically activated sites for electrophilic attack.

In a typical procedure, a solution of carbazole in DMF is cooled, and a solution of NBS (2.1 equivalents) in DMF is added dropwise. The reaction mixture is then stirred at room temperature for a period of time, after which the product is precipitated by the addition of water. The crude 3,6-dibromocarbazole can then be purified by recrystallization. The use of a slight excess of NBS ensures the complete dibromination of the carbazole. The reaction proceeds with high regioselectivity, yielding the desired 3,6-dibromo isomer as the major product.

The reaction can be summarized as follows:

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |

| Carbazole | 1 | DMF | 0 °C to Room Temp. | Several hours | High |

| N-Bromosuccinimide (NBS) | 2.1 | DMF | - | - | - |

Alternative Routes to 3,6-Dibromocarbazole

While the use of NBS in DMF is a widely adopted method, alternative synthetic routes to 3,6-dibromocarbazole have also been explored. These methods often aim to use different brominating agents or reaction conditions to improve yield, reduce reaction times, or employ more environmentally benign reagents.

One such alternative involves the use of dibromodimethyl hydantoin as the brominating agent in a solvent such as absolute ethanol. This method can proceed at room temperature and offers the advantage of avoiding the use of halogenated solvents. The reaction is stopped when no monobrominated product is detected by techniques like High-Performance Liquid Chromatography (HPLC).

Other reported methods include the use of liquid bromine, although this reagent is more hazardous and can lead to over-bromination if not carefully controlled. Another approach is the silica gel-catalyzed bromination with NBS in dichloromethane, which has been reported to give high yields.

N-Alkylation Strategies for this compound Formation

Once 3,6-dibromocarbazole is obtained, the next step is the introduction of the benzyl (B1604629) group at the 9-position of the carbazole ring system. This is typically achieved through an N-alkylation reaction.

N-Alkylation via Benzyl Bromide and 3,6-Dibromo-9H-carbazole

The N-alkylation of 3,6-dibromo-9H-carbazole with benzyl bromide is a common method for the synthesis of this compound. This reaction is a nucleophilic substitution where the deprotonated carbazole nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.

The N-alkylation is often carried out under phase-transfer catalysis (PTC) conditions, which are particularly effective for reactions involving an organic substrate and an inorganic base that are soluble in different phases. In a typical two-phase system, a nonpolar organic solvent like toluene is used to dissolve the 3,6-dibromocarbazole, while the base, such as potassium hydroxide (KOH), is dissolved in an aqueous phase.

A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is essential to facilitate the reaction. The quaternary ammonium cation of the catalyst pairs with the hydroxide anion and transports it into the organic phase. In the organic phase, the hydroxide deprotonates the carbazole nitrogen, forming the carbazolide anion. This anion then reacts with benzyl bromide to form the desired N-benzylated product.

Alternatively, a polar aprotic solvent like dimethyl sulfoxide (DMSO) can be used. In a procedure analogous to the synthesis of 9-benzyl-3,6-diiodo-9H-carbazole, 3,6-dibromo-9H-carbazole can be dissolved in DMSO, and a concentrated aqueous solution of potassium hydroxide is added, followed by the addition of benzyl bromide. A phase-transfer catalyst like tetrabutylammonium iodide can also be employed in this system.

| Component | Role | Examples |

| Solvent | Dissolves reactants | Toluene, Water, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Base | Deprotonates carbazole nitrogen | Potassium Hydroxide (KOH) |

| Alkylating Agent | Provides the benzyl group | Benzyl Bromide |

| Phase-Transfer Catalyst | Facilitates reaction between phases | Tetrabutylammonium Bromide (TBAB) |

The rate and yield of the N-alkylation reaction are influenced by several factors. Under phase-transfer catalysis conditions, the reaction kinetics are dependent on the efficiency of the transfer of the hydroxide ion into the organic phase and the subsequent reaction of the carbazolide anion with benzyl bromide.

Factors influencing reaction kinetics and yield include:

Stirring Speed: In a two-phase system, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, thereby increasing the rate of transfer of the catalyst and reactants between the phases.

Concentration of Reactants: The concentration of 3,6-dibromocarbazole, benzyl bromide, and potassium hydroxide will affect the reaction rate according to the rate law of the nucleophilic substitution reaction.

Catalyst Loading: The amount of phase-transfer catalyst is a critical parameter. A higher catalyst concentration can increase the reaction rate, but beyond a certain point, it may not lead to a significant improvement and could complicate purification.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the reactants or products.

Choice of Solvent: The solvent can influence the solubility of the reactants and the catalyst, as well as the rate of the reaction. For PTC, a non-polar organic solvent is typically paired with an aqueous phase.

Choice of Base: The strength and concentration of the base are important for the deprotonation of the carbazole. Potassium hydroxide is a commonly used strong base for this purpose.

Optimization of these parameters is essential to achieve a high yield of this compound while minimizing reaction time and the formation of byproducts. For instance, the molar ratio of the base and the alkylating agent to the carbazole substrate needs to be carefully controlled to ensure complete conversion without promoting side reactions.

Purification Techniques (e.g., Recrystallization from Ethanol, Chloroform)

Purification of the crude product is essential to obtain this compound with high purity, suitable for its applications in materials science and as a chemical intermediate. The primary technique employed for this compound is recrystallization.

Detailed research findings indicate that a solvent mixture of chloroform and ethanol is highly effective for this purpose. The crude compound is dissolved in a minimal amount of a chloroform and ethanol mixture, and the solution is then allowed to evaporate slowly at room temperature. beilstein-journals.orgnih.gov This process yields colorless, crystalline solids of the purified product. beilstein-journals.orgnih.gov For instance, in the preparation of a related compound, 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole, 40 mg of the compound was dissolved in a mixture of 10 ml of chloroform and 5 ml of ethanol, which upon slow evaporation over 18 days, provided colorless crystals suitable for X-ray analysis. beilstein-journals.org Similarly, 9-benzyl-3-bromo-9H-carbazole was purified by dissolving it in a chloroform (5 ml) and ethanol (7 ml) mixture, which yielded colorless block-like crystals after 11 days of slow evaporation. nih.gov

Comparison of N-Alkylation Efficiency with Other Alkylating Agents

The synthesis of this compound involves an N-alkylation step, typically using benzyl bromide to introduce the benzyl group onto the nitrogen atom of the 3,6-dibromocarbazole precursor. The efficiency of this reaction can be compared with other alkylating agents and methodologies.

Benzyl bromide is a reactive electrophile, and its electronic properties make it a strong candidate for N-alkylation reactions. organic-chemistry.org The reaction's polar character is influenced by the electronic chemical potential of the reactants. organic-chemistry.org Standard N-alkylation of carbazoles and similar heterocycles often employs a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to deprotonate the nitrogen, followed by the addition of an alkyl halide. researchgate.netrsc.org

Alternative methods and alkylating agents have been explored to improve efficiency, yield, and environmental friendliness. Microwave-assisted synthesis, for example, has been shown to dramatically accelerate the N-alkylation of carbazole with various alkyl halides, leading to high yields in very short reaction times. This solvent-free method involves mixing the carbazole and alkyl halide with a solid adsorbent like potassium carbonate. Phase-transfer catalysis is another effective method, particularly for industrial applications, which facilitates the reaction between the carbazole salt and the alkylating agent in a biphasic system.

| Alkylation Method | Typical Alkylating Agent(s) | Advantages | Disadvantages |

| Traditional (Base-mediated) | Alkyl Halides (e.g., Benzyl bromide) | High yield, well-established | Requires strong base, anhydrous conditions |

| Microwave-assisted | Alkyl Halides | Extremely fast, high yield, solvent-free | Specialized equipment required |

| Phase-Transfer Catalysis | Alkyl Halides | Suitable for scale-up, milder conditions | Requires catalyst, may need optimization |

| Mitsunobu Reaction | Alcohols | Uses less reactive alcohols | Generates stoichiometric phosphine (B1218219) oxide waste |

Considerations for Scale-Up and Industrial Synthesis

Transitioning the synthesis of N-alkylated carbazoles like this compound from a laboratory setting to an industrial scale requires addressing challenges related to cost, safety, efficiency, and environmental impact.

A key method for industrial-scale synthesis involves the use of phase-transfer catalysis (PTC). This technique is advantageous as it avoids the need for strictly anhydrous conditions and expensive solvents. A patented method for synthesizing N-ethylcarbazole, a related compound, highlights this approach. The process involves charging a high-pressure stainless steel reactor with carbazole, an aqueous alkaline solution (e.g., 40% sodium hydroxide), an organic solvent (like benzene (B151609) or toluene), and a phase-transfer catalyst (e.g., polyethylene glycol or a quaternary ammonium salt).

After sealing and purging the reactor with an inert gas like nitrogen, the alkylating agent (e.g., chloroethane) is added. The mixture is then heated to a temperature between 70-150 °C for several hours. This method results in high yields (over 97%) and high purity of the final product. The use of a high-pressure autoclave allows for reactions with volatile alkylating agents and at temperatures above the solvent's boiling point, ensuring a high reaction rate and completion. Recovery and recycling of the organic solvent and catalyst are also crucial considerations for making the process economically viable and environmentally sustainable on a large scale.

Synthesis of Related N-Benzylcarbazole Analogues for Comparative Studies

To understand the structure-property relationships of this compound, related analogs with different halogen or bulky group substitutions are synthesized. These comparative studies are crucial for tuning the electronic and photophysical properties of the carbazole core for various applications.

Synthesis of 9-Benzyl-3,6-diiodo-9H-carbazole

The diiodo analog, 9-Benzyl-3,6-diiodo-9H-carbazole, is synthesized via a direct N-alkylation of its corresponding precursor, 3,6-diiodo-9H-carbazole. The synthesis is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

In a representative procedure, 3,6-diiodo-9H-carbazole is dissolved in DMSO. A strong base, such as a 50% aqueous potassium hydroxide (KOH) solution, is added to the stirred solution to deprotonate the carbazole nitrogen, forming the carbazolide anion. Benzyl bromide, dissolved in DMSO, is then added dropwise to the reaction mixture. A phase-transfer catalyst like tetrabutylammonium iodide can also be added to facilitate the reaction. After stirring for a couple of hours, the mixture is poured into water to precipitate the crude product. The precipitate is then collected, dissolved in a solvent like methylene (B1212753) chloride, dried, and purified to yield 9-Benzyl-3,6-diiodo-9H-carbazole.

| Reactant / Reagent | Role |

| 3,6-Diiodo-9H-carbazole | Precursor |

| Benzyl bromide | Alkylating Agent |

| Potassium Hydroxide (KOH) | Base |

| Dimethyl Sulfoxide (DMSO) | Solvent |

| Tetrabutylammonium iodide | Catalyst (optional) |

Synthesis of 9-Benzyl-3,6-bis(triisopropylsilanyl)-9H-carbazole

Bromination : The synthesis would commence with the bromination of 9H-carbazole to produce 3,6-dibromo-9H-carbazole. This is a common starting point for many 3,6-disubstituted carbazoles.

Silylation : The 3,6-dibromo-9H-carbazole would then undergo a silylation reaction. This typically involves a metal-halogen exchange (e.g., using n-butyllithium) to create a nucleophilic carbazole species, followed by quenching with triisopropylsilyl chloride. This would yield 3,6-bis(triisopropylsilyl)-9H-carbazole.

N-Benzylation : The final step would be the N-alkylation of the silylated carbazole intermediate. Similar to the synthesis of the bromo and iodo analogs, this step would involve deprotonating the nitrogen with a base (e.g., NaH, KOH) and then adding benzyl bromide to yield the final product, 9-Benzyl-3,6-bis(triisopropylsilanyl)-9H-carbazole.

This proposed pathway follows established synthetic routes for creating functionalized carbazoles, where the substitution on the carbazole ring is established before the N-alkylation step.

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 9-Benzyl-3,6-dibromocarbazole provides a detailed map of the proton environments within the molecule. The expected signals can be assigned based on chemical shift, multiplicity, and integration. The introduction of the benzyl (B1604629) group at the N-9 position and bromine atoms at the C-3 and C-6 positions creates a distinct pattern.

Carbazole (B46965) Protons : The protons on the dibrominated carbazole core are expected to appear in the aromatic region. The symmetry of the 3,6-dibromo substitution pattern simplifies the spectrum, leading to three distinct signals for the six aromatic protons of the carbazole unit.

Benzyl Group Protons : The benzyl group introduces two sets of signals: a characteristic singlet for the two methylene (B1212753) (-CH₂-) protons and a set of multiplets for the five protons of the phenyl ring. The methylene proton signal is a key indicator of successful N-alkylation.

Based on analyses of similar structures, the predicted resonance assignments are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-1, H-8 | ~8.1-8.2 | Doublet (d) | Deshielded due to proximity to the bromine atoms and ring anisotropy. |

| H-2, H-7 | ~7.5-7.6 | Doublet of doublets (dd) | Coupling to both H-1/H-8 and H-4/H-5. |

| H-4, H-5 | ~7.3-7.4 | Doublet (d) | Protons adjacent to the nitrogen-bearing fused ring. |

| -CH₂- (benzyl) | ~5.5-5.8 | Singlet (s) | Represents the methylene bridge connecting the carbazole and phenyl moieties. |

| Phenyl (benzyl) | ~7.2-7.3 | Multiplet (m) | Signals corresponding to the ortho, meta, and para protons of the phenyl ring. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the spectrum would show signals for the carbazole carbons (both protonated and quaternary) and the benzyl group carbons. The carbons directly bonded to bromine (C-3, C-6) and nitrogen (C-4a, C-4b, C-9a, C-9b) have characteristic chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-3, C-6 | ~113-115 | Carbons bearing bromine atoms. |

| C-1, C-8 | ~111-112 | Protonated carbons adjacent to the ring fusion. |

| C-4, C-5 | ~124-125 | Protonated carbons adjacent to the nitrogen atom. |

| C-2, C-7 | ~129-130 | Protonated carbons between the brominated and non-brominated positions. |

| C-4a, C-4b | ~123-124 | Quaternary carbons at the ring fusion. |

| C-9a, C-9b | ~140-141 | Quaternary carbons adjacent to the nitrogen atom. |

| -CH₂- (benzyl) | ~47-49 | Aliphatic carbon of the methylene bridge. |

| Phenyl carbons (benzyl) | ~127-137 | Includes signals for the ipso, ortho, meta, and para carbons. |

While 1D NMR provides primary structural information, 2D NMR techniques are invaluable for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton coupling networks, confirming the connectivity of adjacent protons within the carbazole and benzyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two to three bonds. A key correlation would be observed between the methylene (-CH₂-) protons of the benzyl group and the quaternary carbons of the carbazole ring (C-4a and C-9a), providing unequivocal proof of the N-9 substitution site.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₉H₁₃Br₂N), the expected monoisotopic mass is 412.941474 Da. chemspider.com The presence of two bromine atoms creates a highly characteristic isotopic pattern in the mass spectrum. Due to the nearly equal natural abundance of the isotopes ⁷⁹Br and ⁸¹Br, a molecule containing two bromine atoms will exhibit a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, which serves as a definitive indicator for a dibromo compound.

Common fragmentation patterns would include the loss of a benzyl group (C₇H₇•), leading to a fragment ion corresponding to the 3,6-dibromocarbazole (B31536) cation, and the appearance of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the absence of the N-H stretch that would be prominent in its precursor, 3,6-dibromocarbazole, and the appearance of bands associated with the benzyl group. dergipark.org.tr

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Indicates C-H bonds on the carbazole and phenyl rings. |

| Aliphatic C-H Stretch | 2960-2850 | Corresponds to the methylene (-CH₂-) group. |

| Aromatic C=C Stretch | 1600-1450 | Fingerprint region for the aromatic rings. |

| C-N Stretch | 1350-1300 | Indicates the bond between the carbazole nitrogen and adjacent carbons. |

| C-Br Stretch | 690-550 | Strong absorption confirming the presence of carbon-bromine bonds. dergipark.org.tr |

| N-H Stretch | Absent (~3400) | The absence of this band confirms successful N-substitution of the carbazole nitrogen. dergipark.org.tr |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. Carbazole-based compounds are known to be highly active in the UV region due to their extended π-conjugated system. The spectrum of this compound is expected to be dominated by π → π* transitions. The N-benzyl group typically causes only minor shifts (bathochromic or hypsochromic) compared to the parent carbazole, as it is not directly in conjugation with the primary chromophore.

| Absorption Maxima (λₘₐₓ) | Electronic Transition | Notes |

|---|---|---|

| ~250-270 nm | π → π | High-energy transition within the aromatic system. |

| ~290-310 nm | π → π | Characteristic absorption band for the carbazole chromophore. clockss.org |

| ~340-360 nm | π → π* | Lower-energy transition corresponding to the extended conjugation of the molecule. clockss.org |

Despite a comprehensive search for crystallographic data on the chemical compound this compound, no specific single-crystal X-ray diffraction studies for this exact molecule were found. The scientific literature provides detailed structural analyses for closely related compounds, such as 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole and 9-Benzyl-3-bromo-9H-carbazole, but not for the title compound.

Therefore, it is not possible to provide the detailed structural elucidation for this compound as requested in the outline. The specific crystal system, space group, bond lengths, bond angles, torsional angles, and intermolecular interactions remain undetermined in the absence of experimental X-ray crystallographic data.

For reference, the crystallographic information for related compounds is briefly mentioned here to highlight the type of data that would be expected from such an analysis:

3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole , a tribromo derivative, crystallizes in the monoclinic space group P21/n. Its asymmetric unit contains two independent molecules. The carbazole ring system in this compound is nearly planar, and there is a significant dihedral angle between the carbazole and the bromobenzyl planes. nih.gov

9-Benzyl-3-bromo-9H-carbazole , a monobromo derivative, crystallizes in the orthorhombic space group Pna21. nih.gov Its carbazole ring is also essentially planar, with a dihedral angle of 87.1(2)° with respect to the pendant phenyl ring. nih.gov

Further research, specifically the synthesis of single crystals of this compound and their analysis by X-ray diffraction, is required to determine the precise structural parameters outlined in the initial request. Without such experimental data, a detailed and accurate discussion of its solid-state structure is not feasible.

Structural Elucidation Through X Ray Crystallography and Computational Chemistry

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the geometric and electronic properties of carbazole (B46965) derivatives. For 9-Benzyl-3,6-dibromocarbazole and its analogs, DFT calculations provide deep insights into their structural characteristics and behavior at the molecular level. These computational studies are often performed to complement experimental data, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Geometry Optimization and Electronic Structure Prediction

Computational studies on carbazole derivatives, such as the closely related 9-benzyl-3,6-diiodo-9H-carbazole, have utilized DFT methods to predict their most stable three-dimensional structures. researchgate.net Geometry optimization is typically carried out using functionals like B3LYP, which has been shown to accurately reproduce the geometry of various drug molecules. nih.govdoi.org For instance, in the theoretical study of 9-benzyl-3,6-diiodo-9H-carbazole, the non-relativistic structure optimization was performed with the B3LYP density functional and a flexible 6-311++G(3df,2pd) basis set for carbon, nitrogen, and hydrogen atoms, while a smaller 6-311G** basis set was used for the iodine atoms. researchgate.net A subsequent vibrational analysis confirmed that the optimized geometry corresponded to a true energy minimum, as indicated by the absence of imaginary frequencies. researchgate.net

These calculations provide precise predictions of bond lengths and angles, which can be compared with experimental data from X-ray crystallography. For 9-benzyl-3,6-diiodo-9H-carbazole, a good linear correlation was observed between the theoretical bond lengths and the experimental values obtained from X-ray measurements, demonstrating the accuracy of the DFT approach. researchgate.net

The electronic structure of these molecules, including the spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be determined. In a study of a similar carbazole derivative, the HOMO was found to be located primarily on the carbazolone moiety, while the LUMO was spread over the benzylidene part. doi.org The energy gap between the HOMO and LUMO is a crucial parameter that influences the electronic and optical properties of the material. doi.org

Theoretical NMR Chemical Shift Predictions and Correlation with Experimental Data

DFT calculations are also instrumental in predicting NMR chemical shifts, which can be correlated with experimental data to further validate the computed structures. ku.dk The prediction of 13C NMR chemical shifts, in particular, has been a subject of numerous computational studies. researchgate.net For halogenated carbazoles, relativistic effects can be significant, especially for carbons directly bonded to heavy atoms like iodine. ku.dk

In the case of 9-benzyl-3,6-diiodo-9H-carbazole, non-relativistic calculations of 13C chemical shifts showed a large deviation from experimental values, particularly for the iodine-bound carbons. researchgate.netku.dk However, when relativistic effects were taken into account using the Zeroth-Order Regular Approximation (ZORA), the agreement with experimental data improved significantly. researchgate.netku.dk Specifically, the initial deviation of 41.57 ppm for the carbons bonded to iodine was reduced to 5.6 ppm after relativistic corrections. researchgate.netku.dk This highlights the importance of including relativistic effects in theoretical calculations for molecules containing heavy elements. A strong linear correlation between the experimental and theoretically predicted NMR parameters was achieved, further substantiating the accuracy of the computational model. ku.dk

Analysis of Aromaticity Indices (e.g., NICS)

The aromaticity of the different rings within the carbazole system can be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS). ku.dk NICS is calculated as the negative of the absolute magnetic shielding computed at the center of a ring, providing a measure of the magnetic consequences of electron delocalization. mdpi.com More negative NICS values generally indicate a higher degree of aromaticity. researchgate.net

For 9-benzyl-3,6-diiodo-9H-carbazole, NICS calculations were performed to assess the aromaticity of the benzene (B151609) and pyrrole (B145914) rings. researchgate.netku.dk Different variants of NICS, such as NICS(0) (at the ring center), NICS(1) (1 Å above the ring plane), and NICS(1)zz (the out-of-plane tensor component of NICS(1)), were employed to provide a more detailed picture of the aromaticity. researchgate.net The NICS(1)zz variant is often considered a more sensitive marker of aromaticity. researchgate.net

The results indicated that the introduction of the benzyl (B1604629) group and iodine atoms has a discernible effect on the aromaticity of the carbazole core when compared to the parent 9H-carbazole. researchgate.net The aromaticity of the two benzene rings in 9-benzyl-3,6-diiodo-9H-carbazole was found to be slightly different, which could be attributed to the specific orientation of the benzyl ring with respect to the carbazole moiety. researchgate.net

Investigation of Conformational Landscapes and Energy Minima

The conformational flexibility of this compound, particularly concerning the rotation of the benzyl group relative to the carbazole plane, can be explored through computational methods. By performing energy scans at different levels of theory, it is possible to map out the potential energy surface and identify the most stable conformations (energy minima). liverpool.ac.uk

In a related crystallographic study of 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole, the asymmetric unit was found to contain two unique molecules. nih.gov In these two conformers, the dihedral angles between the carbazole planes and the benzene ring planes were 58.3 (3)° and 71.1 (3)°, respectively. nih.gov This experimental observation suggests that multiple low-energy conformations may exist. Computational modeling can provide a more comprehensive understanding of the conformational landscape by calculating the relative energies of different rotamers and the energy barriers separating them. This information is crucial for understanding the dynamic behavior of the molecule in solution and its potential interactions in biological or materials science contexts.

Reactivity and Functionalization of 9 Benzyl 3,6 Dibromocarbazole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. scielo.br The bromine substituents on 9-benzyl-3,6-dibromocarbazole make it an excellent substrate for these transformations.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. scielo.brnih.gov For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3 and 6 positions. These reactions are instrumental in synthesizing conjugated organic materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. chemimpex.comossila.com

The general scheme for the Suzuki-Miyaura cross-coupling of this compound is as follows:

Reaction Scheme for Suzuki-Miyaura Cross-Coupling

Please note this is a generalized reaction scheme. R can represent a variety of aryl or vinyl substituents.

Key to the success of these reactions is the choice of catalyst, ligand, base, and solvent. A variety of palladium sources, such as Pd(PPh₃)₄ or Pd(OAc)₂, combined with phosphine (B1218219) ligands like JohnPhos, have been shown to be effective. nih.gov Microwave-assisted conditions have also been developed to accelerate these reactions. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Dibromocarbazole Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | Microwave | Not Specified | nih.gov |

| Pd(PPh₃)₄ | --- | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | Not Specified | researchgate.net |

| PdCl₂(dppf)·CH₂Cl₂ | --- | Cs₂CO₃ | THF/H₂O | Not Specified | Good | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction is particularly useful for synthesizing hole-transporting materials and other functional organic molecules by introducing various amine functionalities onto the carbazole (B46965) core. nih.gov

The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and often involves bulky, electron-rich phosphines to facilitate the catalytic cycle. beilstein-journals.org

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Precatalyst | Ligand | Base | Solvent |

| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene |

| [Pd(allyl)Cl]₂ | XPhos | K₃PO₄ | Dioxane |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene |

The reaction conditions, including the nature of the amine, can be optimized to achieve high yields of the desired mono- or di-aminated products. nih.govbeilstein-journals.org

The Sonogashira-Hagihara cross-coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction is a powerful method for introducing alkyne moieties onto the this compound scaffold, which can then be used for further functionalization or for creating extended π-conjugated systems. researchgate.net

The general reaction is performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base, which often also serves as the solvent. organic-chemistry.org Copper-free Sonogashira couplings have also been developed.

Lithiation and Subsequent Electrophilic Quenching

The bromine atoms on this compound can be exchanged with lithium through a process called halogen-metal exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. The resulting lithiated carbazole is a potent nucleophile that can react with a variety of electrophiles to introduce a wide range of functional groups.

This two-step sequence of lithiation followed by electrophilic quenching provides a versatile route to functionalized carbazoles. For instance, quenching with carbon dioxide (CO₂) followed by an acidic workup yields carboxylic acids. The reaction with other electrophiles can introduce alkyl, silyl, or other functional groups. mdpi.com

Oxidation Studies and Electrochemical Behavior

The carbazole nucleus is known to be electrochemically active, and its oxidation behavior can be studied using techniques like cyclic voltammetry. ntu.edu.tw The oxidation of the carbazole moiety typically involves the nitrogen atom, leading to the formation of a cation radical. The stability and redox potential of this species are influenced by the substituents on the carbazole ring.

For 3,6-substituted carbazoles, the oxidation is often a reversible process. ntu.edu.tw The benzyl (B1604629) group at the 9-position can also influence the electronic properties and, consequently, the electrochemical behavior of the molecule. The oxidation potential is sensitive to the nature of the substituents at the 3 and 6 positions. ntu.edu.tw These electrochemical properties are crucial for the application of these materials in electronic devices.

Post-Synthetic Modifications and Derivatization

The functional groups introduced onto the this compound core through the reactions described above can undergo further transformations. For example, aryl groups introduced via Suzuki-Miyaura coupling can be further functionalized. Similarly, amino groups introduced by Buchwald-Hartwig amination can be derivatized to fine-tune the properties of the final molecule. This multi-step synthetic approach allows for the creation of a diverse library of carbazole-based materials with tailored electronic and photophysical properties for various applications in materials science.

Conversion to Other Halogenated Analogues

The bromine atoms at the 3 and 6 positions of this compound serve as versatile handles for further chemical transformations, including the conversion to other halogenated analogues. This is typically achieved through halogen exchange reactions, which can alter the electronic properties and reactivity of the carbazole core.

A notable example of this transformation is the synthesis of 9-Benzyl-3,6-diiodocarbazole. This conversion can be accomplished via a Finkelstein-like reaction, where the dibromo compound is treated with an iodide salt, such as sodium iodide, in the presence of a copper(I) catalyst and a suitable ligand in a high-boiling solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide ions are replaced by iodide ions.

A detailed study on the synthesis of 9-benzyl-3,6-diiodo-9H-carbazole has been reported, providing experimental evidence for this type of halogen exchange. harvard.edu The successful synthesis and characterization, including X-ray single-crystal structure determination, of the diiodo analogue confirm the feasibility of this conversion. harvard.edu This transformation is significant as the resulting diiodo derivative can exhibit different reactivity in subsequent cross-coupling reactions, often showing higher reactivity than the dibromo precursor.

| Reactant | Reagents | Product | Reaction Type |

| This compound | Sodium Iodide, Copper(I) catalyst, Ligand | 9-Benzyl-3,6-diiodocarbazole | Finkelstein Reaction |

Introduction of Triisopropylsilyl Groups

This two-step procedure would typically involve:

Lithium-Halogen Exchange: The this compound is treated with two equivalents of a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). This reaction rapidly exchanges the bromine atoms for lithium atoms, forming the highly reactive 9-benzyl-3,6-dilithiocarbazole intermediate.

Silylation: The in situ generated dilithio species is then quenched by the addition of two equivalents of triisopropylsilyl chloride (TIPSCl). The nucleophilic lithium-carbon bond attacks the electrophilic silicon atom of TIPSCl, forming the new carbon-silicon bonds and yielding the desired 9-Benzyl-3,6-bis(triisopropylsilyl)carbazole.

This method is a standard and widely used protocol for the introduction of silyl groups onto aromatic rings bearing halogen substituents. The high reactivity of the organolithium intermediate ensures an efficient reaction with the silyl chloride.

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | This compound | 2 eq. n-Butyllithium | 9-Benzyl-3,6-dilithiocarbazole |

| 2 | 9-Benzyl-3,6-dilithiocarbazole | 2 eq. Triisopropylsilyl chloride | 9-Benzyl-3,6-bis(triisopropylsilyl)carbazole |

Formation of Polymeric Structures via Cross-Coupling Polymerization

The bromine substituents at the 3 and 6 positions of this compound make it an excellent monomer for the synthesis of conjugated polymers through various cross-coupling polymerization reactions. These polymers are of significant interest for their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Suzuki-Miyaura Cross-Coupling Polymerization:

A prevalent method for the polymerization of 3,6-dibromocarbazole (B31536) derivatives is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of the dibromo monomer with a comonomer bearing two boronic acid or boronic ester groups. For instance, polymerization with a diboronic ester of a comonomer like 1,4-phenylenebis(boronic acid pinacol ester) would yield a copolymer with alternating carbazole and phenyl units. The choice of comonomer allows for the tuning of the resulting polymer's electronic and photophysical properties.

Direct Arylation Polycondensation (DArP):

Direct arylation polycondensation has emerged as a more atom-economical alternative to traditional cross-coupling methods like Suzuki polymerization. This method involves the direct reaction of the C-H bonds of a comonomer with the C-Br bonds of this compound, catalyzed by a palladium complex. For example, the copolymerization of a 3,6-dibromocarbazole derivative with 3,4-ethylenedioxythiophene (EDOT) has been successfully demonstrated using phosphine-free, microwave-assisted direct arylation polycondensation. This approach avoids the pre-functionalization of the comonomer with organometallic reagents, simplifying the synthetic process.

Yamamoto and Kumada Cross-Coupling Polymerizations:

Other cross-coupling methods, such as Yamamoto and Kumada polymerizations, can also be employed. Yamamoto polymerization involves the nickel-catalyzed homocoupling of this compound to form a poly(3,6-carbazole) derivative. Kumada catalyst-transfer polycondensation offers a controlled, chain-growth polymerization mechanism, allowing for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.

The table below summarizes the key features of these polymerization methods.

| Polymerization Method | Catalyst | Comonomer Requirement | Key Advantages |

| Suzuki-Miyaura | Palladium complex | Diboronic acid or ester | High functional group tolerance, reliable |

| Direct Arylation (DArP) | Palladium complex | C-H bonds | Atom-economical, fewer synthetic steps |

| Yamamoto | Nickel complex | None (homopolymerization) | Forms homopolymers |

| Kumada | Nickel or Palladium complex | Grignard reagent (for monomer) | Controlled polymerization, well-defined polymers |

Advanced Applications and Research Directions

Applications in Organic Electronics and Optoelectronic Materials

The versatility of 9-Benzyl-3,6-dibromocarbazole makes it a valuable compound in the development of next-generation organic electronic and optoelectronic devices. Its structural characteristics allow for its effective incorporation into polymer matrices, which can lead to improved electronic properties and device stability. chemimpex.com

Host Materials for Light-Emitting Diodes (LEDs)

In the field of organic light-emitting diodes (OLEDs), carbazole (B46965) derivatives are widely utilized as "building blocks." mdpi.com this compound, in particular, is used in the development of OLEDs due to its excellent electron transport properties, which enhance the efficiency of display technologies. chemimpex.com Carbazole-based materials can function as host materials for phosphorescent OLEDs (PhOLEDs) and as emitters for thermally activated delayed fluorescence (TADF). mdpi.com The performance of these materials is heavily influenced by their molecular design, which directly affects their electronic and photophysical characteristics. mdpi.com Poly(N-vinylcarbazole) (PVK), a well-known carbazole-based polymer, is often used as a polymeric host for polymer light-emitting diodes (PLEDs) and serves as a benchmark for evaluating new carbazole-based polymeric hosts. mdpi.com

Hole Transport Materials (HTMs) in Perovskite Solar Cells

Carbazole derivatives are also showing significant promise as hole transport materials (HTMs) in perovskite solar cells (PSCs). Research has indicated that carbazole cores are important for their application as hole transport layers (HTLs) in PSCs, offering the potential for low-cost and high-efficiency devices. mdpi.com The structure of this compound makes it a candidate for use in organic solar cells, where it can contribute to improved light absorption and energy conversion efficiency. chemimpex.com

Components in Electroactive and Electrochromic Materials

The electroactive properties of carbazole-based compounds, including this compound, make them suitable for use in electroactive and electrochromic materials. These materials can change their optical properties (color) upon the application of an electrical voltage, opening up possibilities for applications in smart windows, displays, and sensors. The ability to tune the electronic properties through molecular design is a key advantage in this area. mdpi.com

Precursors for π-Conjugated Systems and Polymeric Semiconductors

The bromine atoms at the 3 and 6 positions of the carbazole ring in this compound make it an excellent precursor for the synthesis of π-conjugated systems and polymeric semiconductors. These bromine sites allow for facile chemical modifications, such as Suzuki and Kumada coupling reactions, enabling the creation of larger, more complex conjugated molecules and polymers. ossila.com For instance, a copolymer of fluorene (B118485) and carbazole, known as PF8Cz, can be synthesized using a similar dibrominated carbazole derivative. ossila.com This copolymer has an optical bandgap of 3.06 eV and is widely used as a hole-transport layer material in OLEDs. ossila.com

Role in Supramolecular Chemistry and Self-Assembly

The structural features of this compound also lend themselves to applications in supramolecular chemistry and the controlled self-assembly of molecules.

Intermediates in Pharmaceutical and Agrochemical Research

The structural scaffold of this compound is a key starting point for the synthesis of more complex molecules with potential biological activity. Its utility as a versatile intermediate is a cornerstone of its application in medicinal and agrochemical research. chemimpex.com

Carbazole and its derivatives are known to possess a wide range of valuable pharmaceutical properties, including anticancer, anti-fungal, antibacterial, and anti-Alzheimer activities. researchgate.net The this compound molecule serves as a foundational intermediate for accessing novel carbazole derivatives for biological screening.

The bromine atoms at the 3 and 6 positions are key functional handles. They can be readily substituted or transformed through various chemical reactions, such as:

Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig): Allowing the introduction of diverse aryl, heteroaryl, or alkyl groups.

Nucleophilic substitution: Enabling the attachment of various functional groups containing oxygen, nitrogen, or sulfur.

Lithiation-substitution sequences: Providing a route to introduce a wide array of electrophiles.

This chemical versatility allows researchers to generate large libraries of new carbazole compounds. The benzyl (B1604629) group protects the carbazole nitrogen, rendering it stable to many reaction conditions used to modify the 3 and 6 positions. Subsequently, this benzyl group can be removed if a free N-H is desired in the final biologically active molecule. This strategic derivatization is crucial for exploring new chemical space in drug discovery programs. chemimpex.com

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. By systematically modifying a molecule's structure and observing the resulting changes in its efficacy, scientists can identify the key molecular features responsible for its therapeutic effects.

This compound is an ideal platform for conducting SAR studies on the carbazole scaffold. The two bromine atoms provide symmetric points for modification, allowing for a controlled investigation of how substituents at these positions influence biological activity.

Researchers can synthesize a series of analogs by reacting this compound with different reagents to introduce a variety of functional groups at the 3 and 6 positions. These groups can vary in size, electronics (electron-donating or electron-withdrawing), and hydrogen-bonding capacity. By comparing the biological activities of these systematically varied derivatives, researchers can build a detailed SAR model. This model helps in understanding the specific interactions between the carbazole derivative and its biological target (e.g., an enzyme or receptor) and guides the rational design of more potent and selective drug candidates.

Table 2: Example of a Hypothetical SAR Study using this compound

| Position of Modification | Functional Group Introduced | Observed Biological Activity | SAR Implication |

|---|---|---|---|

| 3,6-positions | -H (de-brominated) | Low Activity | Halogens are important for activity. |

| 3,6-positions | -OCH3 (methoxy) | Moderate Activity | Electron-donating groups are tolerated. |

| 3,6-positions | -CF3 (trifluoromethyl) | High Activity | Electron-withdrawing groups enhance potency. |

Emerging Research Areas

Beyond its established roles, this compound is being explored in several cutting-edge areas of research, capitalizing on the unique electronic and photophysical properties of the carbazole nucleus.

The carbazole moiety is known for its fluorescent properties. chemimpex.com This characteristic makes its derivatives, including this compound, attractive candidates for the development of chemical sensors and responsive materials. By functionalizing the 3 and 6 positions with specific receptor units, scientists can design molecules that exhibit a change in their fluorescence (either turning on, turning off, or shifting in color) upon binding to a target analyte.

For instance, derivatives of 9-benzyl-9H-carbazole have been investigated as fluorescent chemosensors for the detection of rare earth metal cations. clockss.org Research has shown that specific carbazole derivatives can recognize certain ions, like Ce(III), through a significant increase in fluorescence intensity, allowing for sensitive and selective detection. clockss.org The this compound scaffold provides a platform to develop such sensors, where the bromine atoms can be replaced with ion-binding groups or other moieties that modulate the electronic properties of the carbazole core upon external stimuli.

The field of catalysis is continuously seeking novel molecular frameworks that can facilitate chemical transformations. The rigid, electron-rich carbazole structure is being investigated as a potential ligand for metal-based catalysts or as a core for purely organic catalysts (organocatalysts).

The nitrogen atom and the aromatic system of the carbazole can coordinate with metal centers, influencing the metal's catalytic activity and selectivity. By modifying the 3 and 6 positions of this compound with phosphine (B1218219) or other ligating groups, new ligands can be synthesized. These ligands could find applications in cross-coupling reactions, hydrogenations, or other important industrial processes.

Furthermore, the carbazole unit itself can be part of an organocatalyst. For example, by introducing chiral moieties, it may be possible to create catalysts that can induce asymmetry in chemical reactions, a critical need in pharmaceutical synthesis. While this is an emerging area, the chemical robustness and tunable electronic nature of the this compound scaffold make it a promising platform for designing the next generation of catalysts.

Conclusion and Future Outlook

Summary of Key Research Findings and Methodological Advancements

Research surrounding 9-Benzyl-3,6-dibromocarbazole has primarily focused on its role as a critical intermediate for the synthesis of more complex functional materials. The carbazole (B46965) unit is a well-known electron-donating fragment with good hole-transporting capabilities, chemical stability, and a high triplet energy, making it an ideal building block for electronic materials. mdpi.comresearchgate.netnih.gov

Key findings have demonstrated its application in the development of host materials for Organic Light-Emitting Diodes (OLEDs). google.com The benzyl (B1604629) group at the N-9 position enhances solubility and influences molecular packing, while the bromine atoms at the C-3 and C-6 positions serve as handles for introducing other functional groups through cross-coupling reactions. This strategic design allows for the precise tuning of the electronic and photophysical properties of the final materials. mdpi.com

Methodological advancements are centered on the synthesis of this compound itself and its subsequent conversion into larger, more functional molecules. The synthesis is typically achieved through the N-alkylation of 3,6-dibromocarbazole (B31536) using benzyl bromide. google.com This precursor is then used in reactions, such as the Suzuki coupling, to attach various aryl groups, leading to the creation of novel host materials for phosphorescent OLEDs (PhOLEDs). mdpi.com A significant advancement highlighted in patent literature involves using this compound to create complex ter-carbazole structures designed to improve solubility and device performance in blue-emitting OLEDs. google.com

Unaddressed Challenges and Limitations

Despite its utility, the application of this compound and its derivatives is not without challenges, many of which are common to the broader class of carbazole-based materials.

A primary challenge is the long-term operational stability of the devices fabricated from these materials. researchgate.net For carbazole derivatives used as host materials in blue PhOLEDs, device lifetime remains a significant hurdle. researchgate.net The chemical stability of the carbazole core itself, particularly the C-N bonds, can be a point of weakness under electrical stress, potentially leading to degradation. researchgate.net The dissociation of these bonds in the anionic state can have low energies, which is problematic for high-energy blue emission. researchgate.net

Finally, while the carbazole core provides good hole-transporting properties, achieving a balanced charge injection and transport (ambipolarity) in the final material often requires the introduction of electron-accepting moieties. acs.org The intrinsic hole-transporting bias of the carbazole unit must be carefully managed in molecular design to prevent efficiency roll-off at high brightness in OLEDs. acs.org

Promising Avenues for Future Investigations

The versatility of this compound as a building block opens up numerous avenues for future research. Its reactive sites are ripe for exploitation in creating next-generation materials.

Development of Bipolar Host Materials: A major focus will be the synthesis of bipolar host materials by introducing electron-accepting units at the 3- and 6-positions. This "donor-acceptor" molecular design is crucial for achieving balanced charge transport, which can lead to higher efficiencies and reduced efficiency roll-off in PhOLEDs. mdpi.com

Thermally Activated Delayed Fluorescence (TADF) Emitters: The carbazole core is a popular donor unit in TADF emitters, which represent the third generation of OLED technology. mdpi.com Future work could involve using this compound to create novel TADF molecules with small singlet-triplet energy gaps (ΔEST), enabling efficient harvesting of both singlet and triplet excitons and potentially leading to 100% internal quantum efficiency. mdpi.comrsc.org

Hole-Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs): Carbazole derivatives are excellent candidates for HTMs in PSCs due to their high hole mobility and suitable energy levels. researchgate.net this compound could serve as a starting point for synthesizing novel, cost-effective, and dopant-free HTMs, which are critical for improving the long-term stability and efficiency of PSCs. mdpi.com

Enhanced Thermal and Morphological Stability: Research into attaching bulky, rigid groups, such as adamantane, to the carbazole framework has shown promise in increasing the glass transition temperature (Tg) and thermal stability of the resulting materials. rsc.orgnih.gov Applying this strategy to derivatives of this compound could lead to materials with improved film-forming properties and longer device lifetimes. acs.org

Potential Impact on Next-Generation Technologies

The continued development of materials derived from this compound has the potential to significantly impact next-generation electronic and optoelectronic technologies.

In the area of display and lighting technology , this compound is a key contributor to the advancement of OLEDs. By enabling the synthesis of more stable and efficient host materials, it can help address the critical challenge of blue PhOLED lifetimes, paving the way for more durable and energy-efficient displays for televisions, smartphones, and tablets. nih.gov Furthermore, its role in developing TADF emitters could lead to OLEDs that are not reliant on expensive and rare metals like iridium, reducing costs and environmental concerns. rsc.org

In the renewable energy sector , its application in creating advanced HTMs for perovskite solar cells is particularly impactful. PSCs are a promising low-cost, high-efficiency photovoltaic technology, but their commercialization is hampered by stability issues, partly related to the currently used HTMs. researchgate.net Novel carbazole-based HTMs derived from this compound could lead to more stable and efficient PSCs, accelerating the adoption of this next-generation solar technology. mdpi.com

The table below summarizes key data for this compound.

| Property | Value |

| Molecular Formula | C₁₉H₁₃Br₂N |

| Molecular Weight | 415.13 g/mol |

| CAS Number | 118599-27-2 |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 160 - 164 °C |

| Purity | >98.0% (GC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.